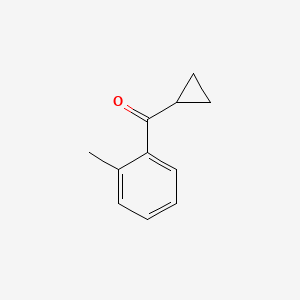

Cyclopropyl 2-methylphenyl ketone

Descripción general

Descripción

Cyclopropyl 2-methylphenyl ketone, also known as cyclopropyl (2-methylphenyl)methanone, is an organic compound with the molecular formula C11H12O . It has a molecular weight of 160.22 . The compound is typically stored in a dry environment at 2-8°C . It is available in either solid or liquid form .

Molecular Structure Analysis

The InChI code for Cyclopropyl 2-methylphenyl ketone is1S/C11H12O/c1-8-4-2-3-5-10(8)11(12)9-6-7-9/h2-5,9H,6-7H2,1H3 . This indicates that the molecule consists of a cyclopropyl group attached to a 2-methylphenyl group via a ketone functional group . The cyclopropyl group is formed by the overlap of two sp-hybrid orbitals . Chemical Reactions Analysis

Cyclopropyl ketones, including Cyclopropyl 2-methylphenyl ketone, can undergo various chemical reactions. A study describes a SmI2-catalyzed intermolecular coupling of aryl cyclopropyl ketones and alkynes . This process shows a broad substrate scope and delivers a library of decorated cyclopentenes .Physical And Chemical Properties Analysis

Cyclopropyl 2-methylphenyl ketone has a molecular weight of 160.22 . It is typically stored in a dry environment at 2-8°C . The compound is available in either solid or liquid form . The carbon-to-oxygen double bond in the carbonyl group of the compound is quite polar . This polarity leads to dipole-dipole interactions that significantly affect the boiling points .Aplicaciones Científicas De Investigación

Cycloaddition Reactions in Organic Synthesis

Cyclopropyl 2-methylphenyl ketone is a valuable compound in organic synthesis, particularly in cycloaddition reactions. These reactions are pivotal for constructing cyclic frameworks, including polycycles and heterocycles . The compound’s reactivity allows for the development of new synthetic methods, such as asymmetric cycloadditions and C–H bond-activated cycloadditions .

Pharmaceutical Applications: Drug Design and Synthesis

In the pharmaceutical industry, cyclopropyl 2-methylphenyl ketone can be used to create sp3-rich molecular frameworks. These structures are often found in drug molecules due to their potential to improve potency, metabolic stability, and pharmacokinetic properties . The compound’s versatility makes it a candidate for the synthesis of complex drug molecules.

Material Science: Polymer and Resin Synthesis

The unique chemical structure of cyclopropyl 2-methylphenyl ketone contributes to advancements in material science. It is used in the synthesis of polymers and resins, where its three-membered ring structure offers various chemical transformation possibilities .

Chemical Engineering: Catalysis and Process Optimization

In chemical engineering, cyclopropyl 2-methylphenyl ketone plays a role in catalytic processes. It is used in formal [3 + 2] cycloadditions, where the compound acts as a substrate to deliver complex, sp3-rich products . This application is crucial for the development of new catalytic methods and the optimization of chemical processes.

Biochemistry: Metabolic Pathway Exploration

Cyclopropyl 2-methylphenyl ketone is also relevant in biochemistry, particularly in the exploration of metabolic pathways. Its incorporation into drug candidates can lead to improved interactions with target proteins and enhance the pharmacokinetic profile of the drugs .

Environmental Science: Eco-Friendly Synthesis

The compound’s potential for eco-friendly synthesis makes it significant in environmental science. Researchers are exploring ways to use cyclopropyl 2-methylphenyl ketone in processes that minimize toxic waste and promote sustainable chemical practices .

Safety and Hazards

Cyclopropyl 2-methylphenyl ketone is classified as a flammable liquid . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures must be implemented when dealing with this compound, including the use of protective wear, careful handling to avoid ingestion or contact, and controlled storage away from heat sources to prevent accidental ignition .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Cyclopropyl 2-methylphenyl ketone primarily interacts with samarium(II) diiodide (SmI2) , a reductant widely used in synthesis . SmI2 is known for its unique chemistry and indispensable role as a reducing agent and mediator of radical chemistry .

Mode of Action

The compound undergoes a SmI2-catalyzed intermolecular radical coupling with alkynes . This process involves a radical relay strategy that eliminates the need for a superstoichiometric coreductant and additives to regenerate SmI2 . The reaction shows a broad substrate scope and results in a library of decorated cyclopentenes .

Biochemical Pathways

The primary biochemical pathway involves the reduction of radicals to carbanions . The intermolecular radical C−C bond formation must outrun this competing reduction . The process also uncovers an intriguing link between ketone conformation and efficient cross-coupling .

Pharmacokinetics

Its lipophilicity, as indicated by Log Po/w values, ranges from 2.15 to 3.25 .

Result of Action

The result of the compound’s action is the formation of complex bicyclic ketones . These products are formed through catalytic radical cyclization . The process delivers decorated cyclopentenes with loadings of SmI2 as low as 15 mol % .

Action Environment

The action of Cyclopropyl 2-methylphenyl ketone is influenced by the presence of a metal coreductant to regenerate Sm(II) . The use of superstoichiometric amounts of a metal coreductant is typically required . The radical relay strategy used with this compound negates the need for a superstoichiometric coreductant and additives .

Propiedades

IUPAC Name |

cyclopropyl-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-8-4-2-3-5-10(8)11(12)9-6-7-9/h2-5,9H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMDTEZRTBZOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625315 | |

| Record name | Cyclopropyl(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39615-34-4 | |

| Record name | Cyclopropyl(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 4-[[4-(dimethylamino)phenyl]azo]-, sodium salt](/img/structure/B1603897.png)

![4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1603913.png)

![4-[4-(Bromomethyl)phenoxy]tetrahydropyran](/img/structure/B1603914.png)

![N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine](/img/structure/B1603915.png)

![2-Bromo-1-[4-(3-bromothien-2-yl)phenyl]ethanone](/img/structure/B1603917.png)